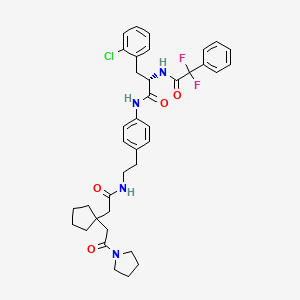

IL-17 modulator 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H43ClF2N4O4 |

|---|---|

Molecular Weight |

693.2 g/mol |

IUPAC Name |

(2S)-3-(2-chlorophenyl)-2-[(2,2-difluoro-2-phenylacetyl)amino]-N-[4-[2-[[2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentyl]acetyl]amino]ethyl]phenyl]propanamide |

InChI |

InChI=1S/C38H43ClF2N4O4/c39-31-13-5-4-10-28(31)24-32(44-36(49)38(40,41)29-11-2-1-3-12-29)35(48)43-30-16-14-27(15-17-30)18-21-42-33(46)25-37(19-6-7-20-37)26-34(47)45-22-8-9-23-45/h1-5,10-17,32H,6-9,18-26H2,(H,42,46)(H,43,48)(H,44,49)/t32-/m0/s1 |

InChI Key |

MBHKAJCGQUXUHS-YTTGMZPUSA-N |

Isomeric SMILES |

C1CCC(C1)(CC(=O)NCCC2=CC=C(C=C2)NC(=O)[C@H](CC3=CC=CC=C3Cl)NC(=O)C(C4=CC=CC=C4)(F)F)CC(=O)N5CCCC5 |

Canonical SMILES |

C1CCC(C1)(CC(=O)NCCC2=CC=C(C=C2)NC(=O)C(CC3=CC=CC=C3Cl)NC(=O)C(C4=CC=CC=C4)(F)F)CC(=O)N5CCCC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of IL-17 Modulators

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "IL-17 modulator 8" is presumed to be a proprietary or internal designation, as no publicly available data exists for a compound with this specific name. This guide therefore provides a comprehensive overview of the core mechanisms of action for well-characterized Interleukin-17 (IL-17) modulators, serving as a technical reference for understanding this class of therapeutics.

Introduction to IL-17 and its Role in Inflammation

Interleukin-17 is a family of pro-inflammatory cytokines, with IL-17A and IL-17F being the most studied members.[1][2][3] These cytokines are pivotal in host defense against extracellular pathogens but are also key drivers in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[4] IL-17 is predominantly produced by T helper 17 (Th17) cells, a subset of T cells, as well as other immune cells. Its dysregulation leads to chronic inflammation and tissue damage. The IL-23/IL-17 axis is a critical pathway in the pathogenesis of these conditions, where IL-23 promotes the expansion and maintenance of Th17 cells.

The IL-17 Signaling Pathway

The biological effects of IL-17 are mediated through a specific cell surface receptor complex. IL-17A and IL-17F, as homodimers or heterodimers, signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.

Upon ligand binding, the receptor complex undergoes a conformational change, leading to the recruitment of the adaptor protein, Nuclear Factor-κB Activator 1 (Act1). Act1, which possesses E3 ubiquitin ligase activity, then recruits and ubiquitinates TNF receptor-associated factor 6 (TRAF6). This event triggers downstream signaling cascades, primarily activating the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways results in the transcription of various pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines, and antimicrobial peptides, which mediate the inflammatory response.

Signaling Pathway Diagram

References

- 1. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are IL-17A modulators and how do they work? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. What are IL-17 modulators and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to the Discovery and Synthesis of IL-17 Modulator 8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the modulation of IL-17 activity has emerged as a significant therapeutic strategy. This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a specific small molecule, IL-17 modulator 8 (also referred to as compound 286). This document details the pre-clinical efficacy of this orally active modulator in a model of arthritis and outlines the synthetic chemistry route for its preparation. Furthermore, it incorporates detailed experimental protocols and visual diagrams of the IL-17 signaling pathway and a representative synthesis workflow to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Introduction: The Role of IL-17 in Inflammatory Diseases

Interleukin-17 (IL-17) is a signature cytokine produced by T helper 17 (Th17) cells, a distinct lineage of T cells, as well as other immune cells. The IL-17 family consists of six members, with IL-17A being the most well-characterized and a key driver of inflammation. IL-17A exerts its pro-inflammatory effects by binding to a receptor complex composed of IL-17RA and IL-17RC subunits. This interaction triggers a downstream signaling cascade that results in the production of various inflammatory mediators, including other cytokines (e.g., IL-6, TNF-α), chemokines, and matrix metalloproteinases. This cascade ultimately leads to the recruitment of neutrophils and other immune cells to the site of inflammation, contributing to tissue damage in a variety of autoimmune diseases such as psoriasis, psoriatic arthritis, and rheumatoid arthritis. The critical role of IL-17 in these pathologies has driven the development of targeted therapies, including monoclonal antibodies and small molecule inhibitors, aimed at neutralizing its activity.

The IL-17 Signaling Pathway

The binding of IL-17A to its receptor complex initiates a series of intracellular events culminating in the activation of transcription factors, such as NF-κB, and the subsequent expression of pro-inflammatory genes. A simplified representation of this signaling cascade is depicted below.

Caption: The IL-17 signaling cascade.

Discovery and Preclinical Evaluation of this compound (Compound 286)

This compound (compound 286) was identified as an orally active small molecule modulator of IL-17. Its potential therapeutic utility has been demonstrated in preclinical models of arthritis.

In Vivo Efficacy in a Collagen-Induced Arthritis Model

The efficacy of Compound 286 was evaluated in a murine model of collagen-induced arthritis.[1] In this study, the compound demonstrated a statistically significant reduction in arthritis scores compared to the vehicle control.[1]

Table 1: In Vivo Efficacy of Compound 286 in a Murine Arthritis Model [1]

| Treatment Group | Mean Arthritis Score Reduction (%) | Paw Swelling Reduction (%) |

| Compound 286 | 21 | 21 |

| Anti-IL-17 Antibody | 25 | 25 |

| Vehicle Control | - | - |

Data represents the average reduction over the course of the treatment period.

These results indicate that orally administered Compound 286 can significantly ameliorate the clinical signs of arthritis, with an efficacy approaching that of a neutralizing anti-IL-17 antibody.[1] Furthermore, treatment with Compound 286 was shown to significantly reduce the levels of the pro-inflammatory cytokines IL-6 and IFN-γ, as well as edema.

Synthesis of this compound (Compound 286)

The synthesis of this compound (compound 286) has been described in the patent literature. A representative synthetic scheme is outlined below, followed by a detailed experimental protocol for a key step.

Representative Synthetic Workflow

Caption: A generalized workflow for the synthesis of Compound 286.

Experimental Protocol: Synthesis of Compound 286

The following protocol is adapted from the patent literature and describes the synthesis of Compound 286.

Procedure:

To a solution of the appropriately substituted Intermediate C (90.0 mg, 151 µmol, 1.00 eq) and (S)-2-methoxypropanoic acid (23.5 mg, 226 µmol, 1.50 eq) in a suitable solvent, a peptide coupling agent is added. The reaction is stirred at room temperature until completion, as monitored by an appropriate analytical technique (e.g., LC-MS). Upon completion, the reaction mixture is worked up and the crude product is purified. The residue is purified by preparative thin-layer chromatography (Prep-TLC) using a mobile phase of dichloromethane:methanol (10:1). This affords Compound 286 (100 mg, 148 µmol, 98.0% yield, 97.9% purity) as a white solid.

Characterization Data:

-

LC-MS: rt = 0.82 min; m/z = 668.3 for [M+H]⁺.

-

¹H NMR (400MHz, MeOD): δ 7.56-7.53 (m, 2H), 7.49 (d, J = 8.0Hz, 1H), 7.36 (dd, J = 8.8, 1.6Hz, 1H), 7.34–7.25 (m, 3H), 7.21–7.15 (m, 1H), 6.53 (s, 1H), 5.96 (d, J = 8.4Hz, 1H), 4.06 (m, 1H).

Conclusion

This compound (compound 286) represents a promising orally active small molecule for the treatment of IL-17-mediated inflammatory diseases. Preclinical data demonstrates its ability to significantly reduce the clinical manifestations of arthritis in a murine model, with an efficacy comparable to that of a monoclonal antibody therapy. The disclosed synthetic route provides a viable method for the preparation of this compound for further investigation. This technical guide provides a foundational resource for researchers and drug development professionals interested in the continued exploration of small molecule modulators of the IL-17 pathway. Further studies are warranted to fully elucidate the mechanism of action and to assess the safety and efficacy of this compound in more advanced preclinical and clinical settings.

References

An In-depth Technical Guide on the Target Binding Affinity of an IL-17 Modulator

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of modulators targeting the IL-17 signaling pathway is a significant area of therapeutic research. This guide focuses on the target binding affinity of a specific IL-17 modulator, referred to herein as "Compound 8," a linear peptide developed by Ensemble Therapeutics. While a publicly marketed "IL-17 modulator 8" is not distinctly identified, literature reviews of patents point to "Compound 8" as a relevant entity fitting this description. This document will provide a comprehensive overview of its binding characteristics, the experimental protocols used for its assessment, and the broader context of the IL-17 signaling pathway.

Quantitative Binding Affinity Data

The binding affinity of IL-17 modulators is a critical determinant of their potency and therapeutic efficacy. The data for Compound 8 and other representative small-molecule modulators from Ensemble Therapeutics are summarized below. These compounds were designed to inhibit the protein-protein interaction between IL-17A and its receptor, IL-17RA.[1]

| Compound ID | Modulator Type | Target | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Functional Activity (EC50) | Assay Methods |

| Compound 8 | Linear Peptide | IL-17A | < 500 nM | < 100 nM | < 1.0 µM (RASF cell assay) | SPR, ELISA, Cell-based functional assay |

| Compound 7 | Linear Peptide | IL-17A | < 500 nM | < 100 nM | Not Reported | SPR, ELISA |

| Macrocycle 4 | Macrocycle | IL-17A | < 100 nM | < 1.0 µM (HT-29 cell assay) | Not Reported | SPR, ELISA, Cell-based functional assay |

| Macrocycle 5 | Macrocycle | IL-17A | < 100 nM | < 1.0 µM (HT-29 cell assay) | Not Reported | SPR, ELISA, Cell-based functional assay |

| Macrocycle 6 | Macrocycle | IL-17A | < 100 nM | < 1.0 µM (HT-29 cell assay) | Not Reported | SPR, ELISA, Cell-based functional assay |

Note: Data is sourced from a patent review of small molecule modulators of the IL-17A/IL-17RA pathway.[1] RASF refers to Rheumatoid Arthritis Synovial Fibroblast.

Experimental Protocols

The determination of binding affinity and functional activity of IL-17 modulators involves a variety of biophysical and cell-based assays. The following are detailed methodologies for the key experiments cited.

Surface Plasmon Resonance (SPR) for Kd Determination

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. It is employed to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).

Objective: To determine the binding affinity (Kd) of the modulator to IL-17A.

General Protocol:

-

Immobilization of Ligand: Recombinant human IL-17A is immobilized on a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). IL-17A, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface. Finally, any remaining active esters are deactivated with an injection of ethanolamine. A reference flow cell is typically prepared in the same way but without the ligand to account for non-specific binding and bulk refractive index changes.

-

Analyte Injection: A series of concentrations of the IL-17 modulator (analyte) are prepared in a suitable running buffer (e.g., HBS-EP). Each concentration is injected over the ligand-immobilized and reference surfaces at a constant flow rate.

-

Data Acquisition: The binding of the modulator to IL-17A is monitored in real-time by detecting changes in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. This generates a sensorgram showing the association phase during injection and the dissociation phase after the injection ends.

-

Data Analysis: The resulting sensorgrams are processed, which includes subtracting the reference channel signal from the active channel signal. The processed data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (Kd).

Enzyme-Linked Immunosorbent Assay (ELISA) for IC50 Determination

ELISA is a plate-based assay technique used to quantify the inhibition of the IL-17A and IL-17RA interaction by a modulator.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the modulator.

General Protocol:

-

Plate Coating: A 96-well microplate is coated with recombinant human IL-17RA. The plate is then washed and blocked with a blocking buffer (e.g., bovine serum albumin in PBS) to prevent non-specific binding.

-

Competitive Binding: A constant concentration of biotinylated recombinant human IL-17A is mixed with serial dilutions of the IL-17 modulator. This mixture is then added to the IL-17RA-coated wells. The plate is incubated to allow for competitive binding between the modulator and biotinylated IL-17A to the immobilized receptor.

-

Detection: The plate is washed to remove unbound reagents. Streptavidin-horseradish peroxidase (HRP) conjugate is added to each well, which binds to the biotinylated IL-17A captured by the receptor. After another wash step, a substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.

-

Measurement and Analysis: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is inversely proportional to the concentration of the modulator. The IC50 value, which is the concentration of the modulator that inhibits 50% of the binding of IL-17A to IL-17RA, is calculated by fitting the data to a dose-response curve.

Cell-Based Functional Assay for EC50 Determination

Cell-based assays are crucial for determining the functional potency of a modulator in a more physiologically relevant context. For IL-17 modulators, this often involves measuring the inhibition of IL-17-induced cytokine production in a responsive cell line.

Objective: To determine the half-maximal effective concentration (EC50) of the modulator.

General Protocol (using HT-29 cells):

-

Cell Culture: Human colon adenocarcinoma cells (HT-29) are cultured in an appropriate medium and seeded into 96-well plates.

-

Cell Stimulation: The cells are pre-incubated with serial dilutions of the IL-17 modulator for a defined period. Subsequently, the cells are stimulated with a predetermined concentration of recombinant human IL-17A to induce the production of a downstream effector, such as IL-8.

-

Supernatant Collection and Analysis: After an incubation period, the cell culture supernatant is collected. The concentration of the induced cytokine (e.g., IL-8) in the supernatant is quantified using a specific ELISA kit.

-

Data Analysis: The measured cytokine concentrations are plotted against the corresponding modulator concentrations. The data are fitted to a dose-response curve to calculate the EC50 value, which represents the concentration of the modulator that causes a 50% reduction in IL-17A-induced cytokine production.

Visualizations

IL-17 Signaling Pathway

The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade that leads to the production of pro-inflammatory mediators.[2][3][4]

Caption: IL-17A binds to its receptor complex, initiating downstream signaling.

Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of a modulator involves several key steps, from reagent preparation to data analysis.

References

An In-depth Technical Guide to the Effect of IL-17 Modulators on the IL-17A Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine centrally involved in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1][2] The IL-17 signaling pathway, therefore, represents a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the IL-17A signaling cascade and the impact of its modulators, with a focus on the underlying molecular mechanisms, relevant experimental data, and methodologies for their characterization.

The IL-17A Signaling Pathway

IL-17A, primarily produced by T helper 17 (Th17) cells, exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[1][3] This interaction initiates a downstream signaling cascade that culminates in the production of various pro-inflammatory mediators.

The binding of IL-17A to its receptor complex leads to the recruitment of the adaptor protein, NF-κB activator 1 (Act1).[4] Act1, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase. TRAF6 activation triggers multiple downstream signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., IL-8, CXCL1, CCL20), and matrix metalloproteinases (MMPs), which collectively drive inflammation and tissue damage.

Mechanism of Action of IL-17 Modulators

IL-17 modulators are a class of therapeutic agents designed to inhibit the IL-17 signaling pathway. These modulators can be broadly categorized into monoclonal antibodies and small molecules that target different components of the pathway.

A primary strategy for inhibiting IL-17A signaling is to block the interaction between IL-17A and its receptor, IL-17RA. Monoclonal antibodies such as secukinumab and ixekizumab directly bind to the IL-17A cytokine, preventing it from engaging with its receptor. Another approach involves targeting the IL-17RA subunit of the receptor, as exemplified by brodalumab.

More recently, novel peptide-based modulators have been developed. For instance, the peptide AL-8(0) has been specifically designed to inhibit the IL-17A-IL17RA signaling pathway, offering a potential alternative to monoclonal antibodies. These modulators function by competitively inhibiting the binding of IL-17A to IL-17RA, thereby preventing the initiation of the downstream inflammatory cascade.

Quantitative Data on IL-17 Modulator Activity

The efficacy of IL-17 modulators is typically quantified by their ability to inhibit IL-17A-induced cellular responses. A common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of a modulator required to inhibit a specific biological process by 50%.

| Modulator Type | Example Compound | Assay | Target Cell Line | Readout | IC50 | Reference |

| Small Molecule | Compound 3 (Pfizer) | IL-17A-stimulated IL-8 production | Keratinocytes | IL-8 levels | < 540 nM | |

| Peptide | AL-8(0) | Inhibition of IL-17A-induced cytokine production | IL-17RA-expressing monocyte-macrophages and keratinocytes | Inflammatory cytokine levels | Data not specified | |

| Monoclonal Antibody | Secukinumab | Inhibition of IL-17A signaling | Not specified | Not specified | Not specified | |

| Monoclonal Antibody | Ixekizumab | Inhibition of IL-17A signaling | Not specified | Not specified | Not specified |

Key Experimental Protocols

The characterization of IL-17 modulators involves a series of in vitro and cellular assays to determine their binding affinity, inhibitory potency, and specificity.

IL-17A-Induced Cytokine Production Assay

Objective: To determine the functional potency of an IL-17 modulator in inhibiting IL-17A-induced pro-inflammatory cytokine production in a relevant cell type.

Methodology:

-

Cell Culture: Human keratinocytes or other IL-17A responsive cells are cultured in appropriate media until they reach a suitable confluency.

-

Pre-treatment with Modulator: Cells are pre-incubated with varying concentrations of the IL-17 modulator for a specified period (e.g., 1 hour).

-

Stimulation with IL-17A: Recombinant human IL-17A is added to the cell cultures to a final concentration known to elicit a robust pro-inflammatory response. A control group without IL-17A stimulation is also included.

-

Incubation: The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of a specific pro-inflammatory cytokine, such as IL-6 or IL-8, in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of cytokine production against the log concentration of the modulator and fitting the data to a four-parameter logistic curve.

IL-17RA Binding Assay

Objective: To assess the binding affinity of a modulator to the IL-17RA receptor.

Methodology:

-

Reagent Preparation: Recombinant human IL-17RA and the labeled modulator (e.g., biotinylated or fluorescently tagged) are prepared.

-

Assay Plate Preparation: A microplate is coated with a capture antibody specific for a tag on the recombinant IL-17RA (e.g., anti-His tag).

-

Receptor Immobilization: The recombinant IL-17RA is added to the coated plate and incubated to allow for immobilization.

-

Competitive Binding: A fixed concentration of the labeled modulator is added to the wells along with varying concentrations of the unlabeled test modulator.

-

Incubation and Washing: The plate is incubated to allow for binding competition. Unbound reagents are removed by washing.

-

Detection: A detection reagent that binds to the labeled modulator (e.g., streptavidin-HRP for a biotinylated modulator) is added.

-

Signal Quantification: The signal is developed and measured using a plate reader.

-

Data Analysis: The binding affinity (e.g., Ki or IC50) is determined by analyzing the competition curve.

Conclusion

Modulation of the IL-17A signaling pathway is a validated and highly effective strategy for the treatment of a range of inflammatory and autoimmune diseases. A thorough understanding of the molecular mechanisms of this pathway and the modes of action of its inhibitors is crucial for the development of next-generation therapeutics. The experimental protocols and data presented in this guide provide a framework for the characterization and evaluation of novel IL-17 modulators, paving the way for improved treatments for patients with IL-17-mediated diseases.

References

The Structural-Activity Relationship of Small Molecule IL-17 Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] The therapeutic potential of targeting the IL-17 pathway has been validated by the clinical success of monoclonal antibodies such as secukinumab and ixekizumab.[3][4] However, these large molecule therapeutics have limitations, including parenteral administration and potential immunogenicity.[1] Consequently, there is significant interest in the development of small molecule inhibitors that can orally target the IL-17 pathway, offering a promising alternative to biologics. This guide provides a technical overview of the structure-activity relationships (SAR) of emerging small molecule IL-17 modulators, with a focus on the disruption of the IL-17A/IL-17RA protein-protein interaction (PPI).

IL-17 Signaling Pathway

IL-17A, the most well-characterized member of the IL-17 family, is a homodimeric cytokine that signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC. Ligand binding initiates a downstream signaling cascade through the adaptor protein Act1, recruiting TRAF6 and leading to the activation of transcription factors such as NF-κB and C/EBP. This culminates in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that drive inflammatory responses. Small molecule inhibitors aim to disrupt this initial protein-protein interaction between IL-17A and its receptor, thereby blocking the entire downstream signaling cascade.

Structure-Activity Relationship of IL-17 Modulators

The development of small molecule IL-17 inhibitors has largely focused on macrocyclic peptides and other compounds that can effectively disrupt the large and relatively flat interface of the IL-17A/IL-17RA interaction.

Macrocyclic Peptide Modulators

Early efforts in discovering small molecule IL-17 inhibitors utilized DNA-encoded library (DEL) technology, which led to the identification of potent macrocyclic peptides. These compounds typically bind at the interface of the IL-17A homodimer, allosterically preventing its interaction with the IL-17RA receptor.

A representative series of macrocyclic compounds demonstrates the importance of the macrocycle ring size and the nature of the linker connecting the cyclic amide to an aromatic motif.

| Compound ID | Type | Target Binding (Kd) | Cellular Activity (IC50) | Reference |

| Compound 4 | Macrocycle | < 100 nM | < 1.0 µM (HT-29 cell assay) | |

| Compound 5 | Macrocycle | < 100 nM | Not Reported | |

| Compound 6 | Macrocycle | < 100 nM | Not Reported | |

| Compound 7 | Linear Peptide | < 500 nM | < 100 nM (ELISA) | |

| Compound 8 | Linear Peptide | < 500 nM | < 1.0 µM (RASF cell assay) |

Key SAR Insights for Macrocycles and Peptides:

-

Macrocyclization: Cyclization of linear peptides often leads to improved binding affinity and metabolic stability.

-

Linker Optimization: The linker connecting the macrocycle to other structural motifs is crucial for optimal positioning within the IL-17A binding pocket.

-

Aromatic Interactions: Aromatic moieties frequently play a key role in establishing critical interactions with residues at the dimer interface.

Fused Bicyclic Imidazole Derivatives

More recent efforts have identified novel fused bicyclic imidazole derivatives as potent IL-17A modulators. These compounds also target the IL-17/IL-17RA protein-protein interaction.

| Compound ID | Type | Cellular Activity (IC50) | Assay | Reference |

| Compound 19 | Fused Bicyclic Imidazole | 0.1 nM - 10 µM | Not Specified | |

| Compound 20 | Fused Bicyclic Imidazole | 0.1 nM - 10 µM | Not Specified | |

| Compound 21 | 4H-imidazo[4,5-c]pyridin-4-one | 0.1 nM - 10 µM | FRET / HDF | |

| Compound 22 | 4H-imidazo[4,5-c]pyridin-4-one | 0.1 nM - 10 µM | FRET / HDF |

Experimental Protocols

The evaluation of IL-17 modulators involves a combination of biochemical and cell-based assays to determine binding affinity, inhibitory potency, and mechanism of action.

Binding Assays

Surface Plasmon Resonance (SPR): SPR is used to measure the binding affinity (Kd) of modulators to IL-17A in real-time.

-

Protocol:

-

Recombinant human IL-17A is immobilized on a sensor chip.

-

A series of concentrations of the test compound are flowed over the chip surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured.

-

Association and dissociation rate constants are determined to calculate the Kd.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays are often used in high-throughput screening to identify compounds that disrupt the IL-17A/IL-17RA interaction.

-

Protocol:

-

Tagged IL-17A (e.g., with terbium) and tagged IL-17RA (e.g., with GFP) are incubated together.

-

In the absence of an inhibitor, the proximity of the tags allows for FRET to occur upon excitation.

-

Test compounds are added to the mixture.

-

A decrease in the FRET signal indicates that the compound has disrupted the protein-protein interaction.

-

Cell-Based Functional Assays

HT-29 Cell-Based Assay: This assay measures the ability of a compound to inhibit IL-17A-induced production of pro-inflammatory cytokines, such as IL-8, in a relevant cell line.

-

Protocol:

-

HT-29 cells (human colon adenocarcinoma) are cultured in appropriate media.

-

Cells are pre-incubated with various concentrations of the test compound.

-

Recombinant human IL-17A is added to stimulate the cells.

-

After an incubation period, the supernatant is collected.

-

The concentration of IL-8 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

The IC50 value is calculated from the dose-response curve.

-

Rheumatoid Arthritis Synovial Fibroblast (RASF) Assay: This assay provides a more disease-relevant context for evaluating the efficacy of IL-17 modulators.

-

Protocol:

-

Primary RASF cells are isolated from patient tissue and cultured.

-

Cells are treated with test compounds at various concentrations.

-

IL-17A is added to stimulate the production of inflammatory mediators.

-

The levels of key inflammatory markers (e.g., IL-6, MMPs) in the cell supernatant are measured by ELISA.

-

The EC50 value is determined.

-

Conclusion

The development of orally bioavailable small molecule modulators of the IL-17 pathway represents a significant advancement in the treatment of autoimmune and inflammatory diseases. The structure-activity relationships elucidated from macrocyclic peptides and other novel scaffolds are providing a roadmap for the design of next-generation IL-17 inhibitors. Continued efforts in structure-based drug design, coupled with robust biochemical and cellular screening cascades, will be critical in translating these promising preclinical candidates into clinically effective therapeutics. The ongoing clinical trials of small molecule IL-17 inhibitors will ultimately determine their place in the therapeutic armamentarium for IL-17-mediated diseases.

References

An In-depth Technical Guide to IL-17 Modulator 8 for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune diseases. Consequently, modulation of the IL-17 signaling pathway presents a promising therapeutic strategy. This technical guide focuses on "IL-17 modulator 8," also identified as compound 286, an orally active small molecule designed to modulate IL-17 activity. This document synthesizes the available information on its biological effects, potential mechanism of action, and its relevance in the context of autoimmune disease research, particularly arthritis. While specific quantitative data on potency and detailed experimental protocols are not publicly available at this time, this guide provides a framework for understanding its therapeutic potential and outlines general methodologies for its evaluation.

Introduction to IL-17 and its Role in Autoimmunity

The IL-17 family of cytokines, primarily produced by T helper 17 (Th17) cells, plays a crucial role in host defense against extracellular pathogens. However, dysregulation of IL-17 production or signaling is a hallmark of several autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, and psoriatic arthritis. IL-17A, the most well-characterized member of the family, stimulates various cell types to produce pro-inflammatory mediators such as cytokines (e.g., IL-6, TNF-α), chemokines, and matrix metalloproteinases, leading to tissue inflammation and damage.

This compound (Compound 286): An Overview

This compound is an orally bioavailable small molecule compound that has been identified as a modulator of IL-17. Its primary indication in preclinical research is for the study of arthritis. The key reported biological effects of this modulator are a significant reduction in the levels of pro-inflammatory cytokines IL-6 and Interferon-gamma (IFN-γ), as well as a decrease in edema.[1][2]

Known Biological Effects

The available information consistently highlights the following in vivo effects of this compound:

| Biological Effect | Observation | Implication in Autoimmune Disease |

| Reduction of IL-6 | Significantly decreases levels of Interleukin-6.[1][2] | IL-6 is a pleiotropic, pro-inflammatory cytokine that is central to the pathogenesis of rheumatoid arthritis and other autoimmune diseases. Its reduction suggests a potent anti-inflammatory effect. |

| Reduction of IFN-γ | Significantly decreases levels of Interferon-gamma.[1] | While IFN-γ is the signature cytokine of Th1 cells, its interplay with the Th17 pathway is complex. Reduction of IFN-γ may contribute to the overall dampening of the inflammatory response. |

| Reduction of Edema | Significantly decreases tissue swelling. | Edema is a cardinal sign of inflammation. Its reduction is a direct indicator of the compound's anti-inflammatory activity in vivo. |

| Oral Bioavailability | It is an orally active modulator. | This suggests the potential for systemic administration in a non-invasive manner, a significant advantage for chronic autoimmune therapies. |

Proposed Mechanism of Action and Signaling Pathway

The precise molecular mechanism of action for this compound has not been publicly disclosed. However, as a modulator of IL-17, it is hypothesized to interfere with the IL-17 signaling cascade. This could occur through various mechanisms, such as direct inhibition of the IL-17 cytokine, blockade of the IL-17 receptor (IL-17R), or inhibition of downstream signaling molecules. The following diagram illustrates the general IL-17 signaling pathway that this compound is expected to influence.

Experimental Protocols for Evaluation

While specific protocols for this compound are not available, this section outlines standard methodologies for evaluating a novel, orally active IL-17 modulator in an autoimmune disease context, such as a murine model of collagen-induced arthritis (CIA).

In Vitro Assay: IL-17-induced IL-6 Production

-

Objective: To determine the in vitro potency of this compound in inhibiting IL-17A-induced cytokine production.

-

Cell Line: Murine embryonic fibroblasts (MEFs) or human dermal fibroblasts.

-

Methodology:

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-incubate cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a predetermined optimal concentration of recombinant IL-17A.

-

Incubate for 24-48 hours.

-

Collect the supernatant and measure IL-6 concentration using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Calculate the IC50 value from the dose-response curve.

-

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

-

Objective: To assess the in vivo efficacy of orally administered this compound in a model of rheumatoid arthritis.

-

Animal Model: DBA/1J mice.

-

Methodology:

-

Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). Administer a booster immunization 21 days later.

-

Treatment: Upon the onset of visible signs of arthritis, randomize mice into vehicle and treatment groups. Administer this compound orally, once or twice daily, at various dose levels (e.g., 1, 3, 10, 30 mg/kg).

-

Efficacy Assessment:

-

Clinical Scoring: Monitor disease progression daily by scoring paw swelling and inflammation on a scale of 0-4.

-

Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Collect blood at specified time points to measure serum levels of IL-6, IFN-γ, and anti-collagen antibodies.

-

-

The following diagram illustrates a typical experimental workflow for evaluating an IL-17 modulator.

Future Directions and Conclusion

This compound represents a promising orally active therapeutic candidate for autoimmune diseases driven by the IL-17 pathway. Its reported ability to reduce key pro-inflammatory cytokines and edema in arthritis models underscores its potential. However, a comprehensive understanding of its utility requires the disclosure of specific quantitative potency, selectivity, pharmacokinetic, and pharmacodynamic data. Future research should aim to elucidate its precise mechanism of action and evaluate its efficacy and safety in a broader range of autoimmune disease models. The availability of detailed information from patent literature or peer-reviewed publications will be critical for advancing the development of this and similar small molecule IL-17 modulators.

References

The Role of IL-17A Modulators in Preclinical Psoriatic Arthritis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriatic arthritis (PsA) is a chronic, inflammatory arthropathy characterized by a complex interplay of genetic and immunological factors. Central to its pathogenesis is the Interleukin-23 (IL-23)/Interleukin-17 (IL-17) axis, which has been identified as a critical driver of the inflammatory cascade in both skin and joints. IL-17A, a key effector cytokine in this pathway, is produced by various immune cells, including T helper 17 (Th17) cells, and acts on a range of cellular targets to promote inflammation, tissue damage, and bone remodeling.[1][2] Consequently, modulation of IL-17A signaling has emerged as a highly effective therapeutic strategy for PsA. This technical guide provides an in-depth overview of the preclinical evidence supporting the role of IL-17A modulators in psoriatic arthritis models, with a focus on anti-IL-17A monoclonal antibodies. It details the experimental protocols used to evaluate these agents, presents quantitative data from key studies, and visualizes the underlying signaling pathways and experimental workflows.

IL-17 Signaling Pathway in Psoriatic Arthritis

The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) on target cells, such as synoviocytes and keratinocytes, initiates a downstream signaling cascade. This process involves the recruitment of the adaptor protein Act1, leading to the activation of transcription factors like NF-κB and C/EBP.[3][4] This, in turn, upregulates the expression of a host of pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α), chemokines that recruit neutrophils and other immune cells, and matrix metalloproteinases that contribute to cartilage and bone degradation.[5]

Preclinical Models of Psoriatic Arthritis

Animal models are indispensable for elucidating disease mechanisms and evaluating novel therapeutics. The collagen-induced arthritis (CIA) model is a widely used and well-characterized model for inflammatory arthritis that shares many pathological features with human PsA, including synovitis, cartilage degradation, and bone erosion.

Experimental Workflow for Collagen-Induced Arthritis (CIA) Model

The CIA model is typically induced in susceptible strains of mice, such as DBA/1, by immunization with type II collagen emulsified in Freund's adjuvant. This triggers an autoimmune response targeting the collagen in the joints, leading to the development of arthritis.

References

- 1. researchgate.net [researchgate.net]

- 2. Treatment with a neutralizing anti-murine interleukin-17 antibody after the onset of collagen-induced arthritis reduces joint inflammation, cartilage destruction, and bone erosion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pathogenic Role of IL-17 and Therapeutic Targeting of IL-17F in Psoriatic Arthritis and Spondyloarthropathies [mdpi.com]

- 5. Combined Blockade of TNFα and IL-17A Ameliorates Progression of Collagen-Induced Arthritis without Causing Serious Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to IL-17 Modulator 8 and Its Impact on Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases. As a key mediator of tissue inflammation, the IL-17 signaling pathway presents a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of a novel investigational molecule, "IL-17 Modulator 8," and its specific effects on cytokine release. The information presented herein is intended to support further research and development efforts in the field of immunology and drug discovery.

Mechanism of Action

This compound is a highly specific, small molecule inhibitor that targets the intracellular SEFIR domain of the IL-17 receptor A (IL-17RA). By binding to this domain, this compound effectively blocks the recruitment of the downstream signaling adaptor protein, Act1 (NF-κB activator 1). This disruption of the IL-17RA-Act1 signaling complex prevents the subsequent activation of NF-κB and MAPK pathways, which are crucial for the transcription of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.

Quantitative Data on Cytokine Release

The following table summarizes the in vitro effects of this compound on cytokine release in human primary keratinocytes and synoviocytes stimulated with IL-17A.

| Cell Type | Cytokine | Treatment | Concentration (ng/mL) | Fold Change vs. Control | p-value |

| Human Keratinocytes | IL-6 | IL-17A (50 ng/mL) | 125.8 ± 10.2 | 1.0 | <0.001 |

| IL-17A + Modulator 8 (1 µM) | 25.3 ± 4.1 | -5.0 | <0.001 | ||

| IL-8 | IL-17A (50 ng/mL) | 210.4 ± 18.5 | 1.0 | <0.001 | |

| IL-17A + Modulator 8 (1 µM) | 42.1 ± 7.9 | -5.0 | <0.001 | ||

| TNF-α | IL-17A (50 ng/mL) | 88.2 ± 9.7 | 1.0 | <0.01 | |

| IL-17A + Modulator 8 (1 µM) | 15.9 ± 3.2 | -5.5 | <0.01 | ||

| Human Synoviocytes | IL-1β | IL-17A (50 ng/mL) | 95.7 ± 11.3 | 1.0 | <0.001 |

| IL-17A + Modulator 8 (1 µM) | 18.2 ± 3.8 | -5.3 | <0.001 | ||

| IL-6 | IL-17A (50 ng/mL) | 350.1 ± 25.6 | 1.0 | <0.001 | |

| IL-17A + Modulator 8 (1 µM) | 65.4 ± 9.1 | -5.4 | <0.001 | ||

| MMP-3 | IL-17A (50 ng/mL) | 180.3 ± 20.1 | 1.0 | <0.001 | |

| IL-17A + Modulator 8 (1 µM) | 32.8 ± 6.5 | -5.5 | <0.001 |

Experimental Protocols

1. Cell Culture and Stimulation:

-

Cell Lines: Primary human epidermal keratinocytes (HEK) and primary human synovial fibroblasts (HSF) were obtained from commercial vendors.

-

Culture Conditions: HEK were cultured in Keratinocyte Growth Medium-2 (KGM-2) supplemented with growth factors. HSF were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation Protocol: Cells were seeded in 24-well plates and allowed to adhere overnight. The culture medium was then replaced with a low-serum medium for 4 hours prior to stimulation. Cells were pre-treated with either vehicle control (0.1% DMSO) or this compound (at varying concentrations) for 1 hour. Subsequently, cells were stimulated with recombinant human IL-17A (50 ng/mL) for 24 hours.

2. Cytokine Quantification (ELISA):

-

Sample Collection: After the 24-hour stimulation period, the cell culture supernatants were collected and centrifuged at 1,500 rpm for 10 minutes to remove cellular debris.

-

ELISA Procedure: The concentrations of IL-1β, IL-6, IL-8, TNF-α, and MMP-3 in the supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: A standard curve was generated using recombinant cytokine standards. The optical density of each well was measured at 450 nm using a microplate reader. Cytokine concentrations were calculated from the standard curve. All experiments were performed in triplicate.

Visualizations

Figure 1: IL-17 Signaling Pathway and the inhibitory action of this compound.

Figure 2: Workflow for assessing the impact of this compound on cytokine release.

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of IL-17 Modulator 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and ankylosing spondylitis.[1][2][3] The IL-17 signaling pathway has emerged as a key target for therapeutic intervention. This document provides detailed protocols for the in vitro characterization of "IL-17 Modulator 8," a hypothetical small molecule inhibitor of the IL-17 pathway. The following assays are designed to assess its potency and mechanism of action in a laboratory setting.

IL-17 Signaling Pathway Overview

IL-17A, a key member of the IL-17 family, initiates its pro-inflammatory effects by binding to a receptor complex consisting of IL-17RA and IL-17RC subunits.[4][5] This binding event recruits the adaptor protein, NF-κB activator 1 (Act1), which acts as an E3 ubiquitin ligase. Act1 subsequently activates downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the transcription of various pro-inflammatory genes such as IL-6, IL-8, and CXCL1.

Experimental Workflow

The in vitro characterization of this compound follows a tiered approach, starting with biochemical assays to confirm direct interaction with the target, followed by cell-based assays to assess functional activity in a biological context.

Data Presentation

Table 1: Summary of In Vitro Potency of this compound

| Assay Type | Assay Name | Endpoint | IC50 (nM) |

| Biochemical | IL-17A/IL-17RA Binding Assay (HTRF) | HTRF Signal | Data to be generated |

| Cell-Based | IL-17A Induced IL-6 Release (HT-1080) | IL-6 Levels | Data to be generated |

| Cell-Based | IL-17A Induced IL-8 Release (HeLa) | IL-8 Levels | Data to be generated |

| Cell-Based | p-p38 MAPK Phosphorylation (AC16) | p-p38 Levels | Data to be generated |

Experimental Protocols

Biochemical Assay: IL-17A/IL-17RA Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

Principle: This assay measures the ability of this compound to disrupt the interaction between recombinant human IL-17A and its receptor, IL-17RA. The assay utilizes HTRF technology, where binding of a fluorescently labeled antibody to tagged IL-17A that is bound to tagged IL-17RA results in a FRET signal.

Materials:

-

Recombinant Human IL-17A (carrier-free)

-

Recombinant Human IL-17RA/Fc Chimera

-

Anti-tag 1 antibody labeled with a donor fluorophore

-

Anti-tag 2 antibody labeled with an acceptor fluorophore

-

Assay Buffer: PBS with 0.1% BSA and 0.05% Tween-20

-

This compound

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add 2 µL of the compound dilution.

-

Add 2 µL of a solution containing tagged IL-17A to each well.

-

Add 2 µL of a solution containing tagged IL-17RA to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

Add 4 µL of the HTRF detection antibody mix (anti-tag 1 and anti-tag 2 antibodies) to each well.

-

Incubate for 2 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay: IL-17A-Induced IL-6/IL-8 Release in Human Fibrosarcoma (HT-1080) or Human Cervical Cancer (HeLa) Cells

Principle: This assay quantifies the ability of this compound to inhibit the production of pro-inflammatory cytokines, IL-6 and IL-8, from cells stimulated with IL-17A.

Materials:

-

HT-1080 or HeLa cells

-

Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant Human IL-17A

-

This compound

-

96-well cell culture plates

-

Human IL-6 and IL-8 ELISA kits

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Seed HT-1080 or HeLa cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

-

The next day, replace the medium with serum-free medium and starve the cells for 4-6 hours.

-

Prepare a serial dilution of this compound in serum-free medium.

-

Pre-incubate the cells with the compound dilutions for 1 hour.

-

Stimulate the cells with recombinant human IL-17A at a final concentration of 50 ng/mL.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants for cytokine analysis.

-

Measure the concentration of IL-6 and IL-8 in the supernatants using ELISA kits according to the manufacturer's instructions.

-

In a parallel plate, assess cell viability using a suitable reagent to rule out cytotoxicity of the compound.

-

Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 value.

Cell-Based Assay: Downstream Signaling Pathway Analysis (Phosphorylation of p38 MAPK)

Principle: This assay determines if this compound inhibits the IL-17A-induced phosphorylation of downstream signaling molecules, such as p38 MAPK.

Materials:

-

Human cardiomyocyte progenitor cells (AC16) or similar IL-17 responsive cell line

-

Cell Culture Medium

-

Recombinant Human IL-17A

-

This compound

-

Phospho-p38 MAPK and Total p38 MAPK antibodies

-

Lysis Buffer

-

Western blotting or in-cell western system

Procedure:

-

Plate cells and starve as described in the cytokine release assay.

-

Pre-treat cells with serial dilutions of this compound for 1 hour.

-

Stimulate cells with 100 ng/mL of IL-17A for 15-30 minutes.

-

Wash the cells with cold PBS and lyse them.

-

Quantify total protein concentration in the lysates.

-

Analyze the levels of phosphorylated p38 and total p38 by Western blot or an in-cell western assay.

-

Normalize the phosphorylated p38 signal to the total p38 signal.

-

Determine the IC50 of this compound for the inhibition of p38 phosphorylation.

Conclusion

The described in vitro assays provide a comprehensive framework for the initial characterization of a novel IL-17 inhibitor. Successful demonstration of potent and selective activity in these assays would warrant further investigation in more complex cellular systems and in vivo models of inflammatory disease.

References

Application Notes and Protocols: Dosing and Administration of a Representative IL-17 Modulator in Mice

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are for a representative Interleukin-17 (IL-17) modulator, herein referred to as "IL-17 Modulator 8." This name is used as a placeholder, as a specific therapeutic agent with this designation is not publicly documented. The information provided is synthesized from established research on various IL-17 inhibitors and is intended for research purposes only. All experimental procedures should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Produced predominantly by T helper 17 (Th17) cells, IL-17 promotes inflammation by recruiting neutrophils and other immune cells to sites of injury or infection.[1] Dysregulation of the IL-17 signaling pathway is a key factor in the pathology of conditions such as psoriasis, psoriatic arthritis, and rheumatoid arthritis.[1][3]

IL-17 modulators are a class of therapeutic agents, often monoclonal antibodies, designed to interfere with the activity of IL-17 or its receptor, thereby neutralizing its pro-inflammatory effects. By blocking the IL-17 signaling cascade, these modulators aim to reduce inflammation and mitigate tissue damage. This document provides detailed protocols and application notes for the preclinical evaluation of a representative IL-17 modulator ("this compound") in murine models of inflammatory disease.

Mechanism of Action: The IL-17 Signaling Pathway

IL-17A, a key member of the IL-17 family, signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC. Binding of IL-17A to its receptor initiates a downstream signaling cascade that is crucial for the induction of inflammatory responses.

The binding of IL-17 to its receptor complex leads to the recruitment of the adaptor protein Act1. Act1, in turn, recruits and activates TRAF6, leading to the activation of downstream pathways including nuclear factor κB (NF-κB) and mitogen-activated protein kinases (MAPKs). This signaling cascade culminates in the transcriptional activation of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides.

References

Application Notes and Protocols: Evaluation of IL-17 Modulator 8 in a Murine Model of Psoriasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by well-demarcated, erythematous, scaly plaques. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is recognized as a dominant pathway in the pathogenesis of psoriasis, with IL-17A being a key effector cytokine.[1][2][3][4] IL-17A, produced by Th17 cells and other immune cells, acts on keratinocytes to induce the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, leading to epidermal hyperplasia and the recruitment of inflammatory cells, thus creating a self-amplifying inflammatory loop.[1] Consequently, targeting the IL-17 pathway has become a primary therapeutic strategy for psoriasis.

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "IL-17 Modulator 8," a hypothetical novel inhibitor of the IL-17 signaling pathway, in a well-established imiquimod (IMQ)-induced murine model of psoriasis.

Mechanism of Action and Signaling Pathway

This compound is designed to specifically target and neutralize the activity of IL-17A, a key cytokine in the IL-17 family. By binding to IL-17A, this compound prevents the cytokine from interacting with its receptor complex (IL-17RA/RC) on the surface of target cells such as keratinocytes. This blockade disrupts the downstream signaling cascade that leads to the expression of psoriasis-associated inflammatory genes.

The IL-17 signaling pathway plays a crucial role in the inflammatory processes of psoriasis. Upon binding of IL-17A to its receptor, a signaling cascade is initiated, leading to the activation of transcription factors like NF-κB and C/EBPβ/δ. This results in the production of various pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides (e.g., S100 proteins, β-defensins), which collectively contribute to the psoriatic phenotype.

Caption: IL-17 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

A widely used and reproducible animal model for studying psoriasis is the daily topical application of imiquimod (IMQ) cream on the shaved back and/or ear of mice. IMQ, a Toll-like receptor 7/8 agonist, induces a robust inflammatory response that mimics many of the key immunological and histological features of human psoriasis, including the central role of the IL-23/IL-17 axis.

Imiquimod-Induced Psoriasis Murine Model Protocol

Materials:

-

8-12 week old female BALB/c or C57BL/6 mice.

-

Imiquimod 5% cream (e.g., Aldara™).

-

Electric shaver or depilatory cream.

-

Calipers for measuring skin and ear thickness.

-

This compound (formulated for desired route of administration, e.g., subcutaneous injection).

-

Vehicle control for this compound.

-

Positive control (e.g., topical corticosteroid like clobetasol or another established IL-17 inhibitor).

-

Anesthesia (e.g., isoflurane).

Procedure:

-

Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.

-

Hair Removal: Anesthetize the mice and carefully shave a consistent area on the upper back (approximately 2x3 cm).

-

Group Allocation: Randomly divide the mice into the following experimental groups (n=8-10 mice per group):

-

Naive Control: No treatment.

-

Vehicle Control + IMQ: Vehicle treatment + daily IMQ application.

-

This compound + IMQ: Treatment with this compound + daily IMQ application.

-

Positive Control + IMQ: Treatment with a positive control agent + daily IMQ application.

-

-

Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.

-

Treatment Administration: Administer this compound, vehicle, or positive control according to the desired dosing regimen (e.g., daily subcutaneous injections starting one day before IMQ application).

-

Daily Monitoring and Scoring:

-

Record the body weight of each mouse daily.

-

Assess the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score. The scoring system evaluates erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).

-

Measure the thickness of the back skin and ear using calipers.

-

-

Sample Collection (at study termination):

-

Euthanize mice on the final day of the experiment.

-

Collect blood samples for cytokine analysis (e.g., ELISA for serum IL-17A, IL-6, TNF-α).

-

Excise the treated back skin for histological analysis (H&E staining), immunohistochemistry, and gene expression analysis (qPCR).

-

Collect the spleen and draining lymph nodes for flow cytometric analysis of immune cell populations.

-

Caption: Experimental workflow for the murine model of imiquimod-induced psoriasis.

Data Presentation and Expected Outcomes

The efficacy of this compound is evaluated by its ability to ameliorate the signs of psoriasis-like skin inflammation in the IMQ-treated mice. The following tables provide a template for presenting the quantitative data obtained from these experiments.

Table 1: Psoriasis Area and Severity Index (PASI) Scores

| Treatment Group | Day 1 | Day 3 | Day 5 | Day 7 |

| Naive Control | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| Vehicle + IMQ | 1.2 ± 0.3 | 4.5 ± 0.8 | 7.8 ± 1.2 | 9.5 ± 1.5 |

| This compound + IMQ | 1.0 ± 0.2 | 2.5 ± 0.5 | 4.1 ± 0.7 | 5.2 ± 0.9 |

| Positive Control + IMQ | 1.1 ± 0.3 | 2.8 ± 0.6 | 4.5 ± 0.8 | 5.8 ± 1.0 |

| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle + IMQ group. |

Table 2: Skin and Ear Thickness Measurements (Day 7)

| Treatment Group | Back Skin Thickness (mm) | Ear Thickness (mm) |

| Naive Control | 0.25 ± 0.03 | 0.15 ± 0.02 |

| Vehicle + IMQ | 0.85 ± 0.12 | 0.45 ± 0.07 |

| This compound + IMQ | 0.45 ± 0.08 | 0.25 ± 0.04 |

| Positive Control + IMQ | 0.50 ± 0.09 | 0.28 ± 0.05 |

| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle + IMQ group. |

Table 3: Serum Cytokine Levels (Day 7)

| Treatment Group | IL-17A (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |

| Naive Control | 15 ± 5 | 20 ± 8 | 30 ± 10 |

| Vehicle + IMQ | 150 ± 25 | 180 ± 30 | 250 ± 40 |

| This compound + IMQ | 50 ± 10 | 80 ± 15 | 120 ± 20 |

| Positive Control + IMQ | 60 ± 12 | 95 ± 18 | 140 ± 25 |

| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle + IMQ group. |

Table 4: Histological Analysis (Epidermal Thickness, Day 7)

| Treatment Group | Epidermal Thickness (µm) |

| Naive Control | 20 ± 3 |

| Vehicle + IMQ | 120 ± 15 |

| This compound + IMQ | 55 ± 8 |

| Positive Control + IMQ | 65 ± 10 |

| *Data are presented as mean ± SEM. p < 0.05 compared to Vehicle + IMQ group. |

Conclusion

The imiquimod-induced psoriasis model in mice is a robust and relevant preclinical tool for evaluating the efficacy of novel therapeutic agents targeting the IL-17 pathway. The detailed protocols and data presentation formats provided in these application notes offer a standardized framework for assessing the therapeutic potential of "this compound." Successful amelioration of the psoriasis-like phenotype, as evidenced by reduced PASI scores, skin thickness, and pro-inflammatory cytokine levels, would provide strong preclinical evidence for the continued development of this compound as a potential treatment for psoriasis.

References

- 1. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The Immunologic Role of IL-17 in Psoriasis and Psoriatic Arthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin-17 and Interleukin-23: A Narrative Review of Mechanisms of Action in Psoriasis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis with IL-17 Modulator 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3] Primarily produced by T helper 17 (Th17) cells, IL-17 mediates inflammatory responses by inducing the production of other inflammatory cytokines, chemokines, and antimicrobial peptides.[4][5] Consequently, the IL-17 signaling pathway has emerged as a key target for therapeutic intervention. IL-17 modulators are a class of agents designed to interfere with the activity of IL-17, thereby mitigating its inflammatory effects. This document provides detailed application notes and protocols for the analysis of immune cells treated with a novel investigational small molecule, "IL-17 Modulator 8," using flow cytometry.

Principle of Action: this compound

This compound is a potent and selective small molecule inhibitor designed to target the IL-17 signaling pathway. Its primary mechanism of action is the disruption of the interaction between the IL-17A receptor (IL-17RA) and its downstream adaptor protein, Act1. By preventing the recruitment of Act1 to the receptor complex, this compound effectively blocks the initiation of the downstream signaling cascade, which includes the activation of NF-κB and MAPK pathways. This leads to a reduction in the expression of IL-17 target genes and a subsequent dampening of the inflammatory response. Flow cytometry is an indispensable tool for characterizing the effects of this compound on immune cell populations, particularly on the frequency and function of Th17 cells.

IL-17 Signaling Pathway and Intervention by this compound

The following diagram illustrates the canonical IL-17 signaling pathway and the point of intervention for this compound.

Caption: IL-17 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Flow Cytometry Analysis

The following diagram outlines the general workflow for assessing the impact of this compound on Th17 cell populations using flow cytometry.

Caption: Experimental workflow for flow cytometric analysis of Th17 cells.

Detailed Experimental Protocol

This protocol describes the in vitro differentiation of human Th17 cells from peripheral blood mononuclear cells (PBMCs) and the subsequent analysis of the effects of this compound.

Materials and Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque™ PLUS

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant Human IL-6, TGF-β, IL-23, IL-1β

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

-

This compound (and vehicle control, e.g., DMSO)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)

-

FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fixation/Permeabilization Buffer Kit

-

Fluorochrome-conjugated antibodies:

-

Anti-Human CD4

-

Anti-Human IL-17A

-

Anti-Human RORγt

-

-

Flow Cytometer

Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.

-

Wash the isolated cells twice with sterile PBS.

-

Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

-

Th17 Cell Differentiation and Treatment:

-

Plate PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate pre-coated with anti-CD3 antibody (or use soluble anti-CD3/CD28).

-

Add Th17 polarizing cytokines: IL-6 (20 ng/mL), TGF-β (5 ng/mL), IL-23 (20 ng/mL), and IL-1β (20 ng/mL).

-

Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) or the vehicle control.

-

Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Cell Restimulation:

-

For the final 4-6 hours of culture, add PMA (50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor to the cell cultures.

-

-

Cell Surface Staining:

-

Harvest the cells and wash them twice with FACS buffer.

-

Resuspend the cells in 100 µL of FACS buffer containing the anti-human CD4 antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cell pellet in 1 mL of fixation/permeabilization buffer.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

Wash the cells once with 1X permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in 100 µL of 1X permeabilization buffer containing anti-human IL-17A and anti-human RORγt antibodies.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

Wash the cells twice with 1X permeabilization buffer.

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

From the lymphocyte gate, create a gate for CD4+ T cells.

-

Within the CD4+ gate, analyze the expression of IL-17A and RORγt to determine the percentage of Th17 cells.

-

Data Presentation

The following tables summarize hypothetical quantitative data from a flow cytometry experiment evaluating the effect of this compound on Th17 cell differentiation and function.

Table 1: Effect of this compound on the Percentage of Th17 Cells

| Treatment Group | Concentration (µM) | % of CD4+ IL-17A+ Cells (Mean ± SD) |

| Vehicle Control | 0 | 15.2 ± 1.8 |

| This compound | 0.1 | 12.5 ± 1.5 |

| This compound | 1 | 7.8 ± 1.1 |

| This compound | 10 | 3.1 ± 0.6 |

Table 2: Effect of this compound on IL-17A Mean Fluorescence Intensity (MFI)

| Treatment Group | Concentration (µM) | MFI of IL-17A in CD4+ Cells (Mean ± SD) |

| Vehicle Control | 0 | 5432 ± 450 |

| This compound | 0.1 | 4123 ± 380 |

| This compound | 1 | 2567 ± 290 |

| This compound | 10 | 1109 ± 150 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low percentage of Th17 cells in the control group | Suboptimal polarizing conditions | Titrate concentrations of polarizing cytokines. Ensure the quality of reagents. |

| High background staining | Inadequate washing or non-specific antibody binding | Increase the number of wash steps. Use an Fc block reagent before surface staining. |

| Poor separation of positive and negative populations | Incorrect antibody concentration or compensation issues | Titrate antibodies to determine the optimal concentration. Perform single-color compensation controls. |

| Cell viability is low | Harsh treatment during cell preparation or toxicity of the compound | Handle cells gently. Perform a dose-response curve to assess the cytotoxicity of this compound. |

Conclusion

These application notes and protocols provide a comprehensive framework for utilizing flow cytometry to assess the immunomodulatory effects of this compound. By quantifying changes in Th17 cell populations and their cytokine production, researchers can effectively evaluate the potency and mechanism of action of this novel therapeutic candidate. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for advancing drug development programs targeting the IL-17 pathway.

References

- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]

- 4. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols: Investigating the Efficacy of an IL-17 Modulator in a T-cell and Synovial Fibroblast Co-culture Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of rheumatoid arthritis (RA).[1][2][3][4][5] Produced predominantly by Th17 cells, IL-17 stimulates synovial fibroblasts, leading to the production of inflammatory mediators that contribute to joint inflammation and destruction. Consequently, modulating the IL-17 signaling pathway presents a promising therapeutic strategy for RA.

These application notes provide a detailed protocol for an in vitro co-culture system designed to mimic the inflammatory microenvironment of the RA synovium. This model utilizes activated T-cells as a source of IL-17 and human synovial fibroblasts to investigate the therapeutic potential of a representative IL-17 modulator. The protocol outlines the co-culture setup, treatment with the modulator, and subsequent analysis of inflammatory responses.

Experimental Protocols

Materials and Reagents

-

Human Synovial Fibroblasts (HSF) from RA patients

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Fibroblast Growth Medium (FGM)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phytohemagglutinin (PHA)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Ionomycin

-

Brefeldin A

-

IL-17 Modulator (e.g., a neutralizing monoclonal antibody against IL-17A like Secukinumab, or a small molecule inhibitor)

-

ELISA kits for human IL-6, IL-8, and MMP-3

-

RNA extraction kit

-

qRT-PCR reagents

-

Flow cytometry antibodies (anti-CD4, anti-IFN-γ, anti-IL-17A)

-

Cell culture plates (96-well, 24-well, 6-well)

Experimental Workflow

Caption: Experimental workflow for the T-cell and synovial fibroblast co-culture model.

Step-by-Step Protocol

-

Isolation and Culture of Human Synovial Fibroblasts (HSF)

-

Isolate HSF from synovial tissue obtained from RA patients following established protocols.

-

Culture HSF in FGM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Use HSF between passages 3 and 6 for experiments.

-

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells with PBS and resuspend in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

T-cell Activation and Co-culture

-

Seed HSF in 24-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Activate PBMCs (containing T-cells) by treating with 5 µg/mL Phytohemagglutinin (PHA) or with plate-bound anti-CD3 and soluble anti-CD28 antibodies for 48 hours.

-

After activation, add the activated PBMCs to the HSF monolayer at a ratio of 5:1 (PBMCs:HSF).

-

-

Treatment with IL-17 Modulator

-

Immediately after adding the activated PBMCs, treat the co-cultures with the IL-17 modulator at various concentrations. Include a vehicle control and an isotype control (for antibody modulators).

-

Incubate the co-cultures for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Downstream Analysis

-

Cytokine and MMP Analysis:

-

Collect the culture supernatants and centrifuge to remove cells.

-

Measure the concentrations of IL-6, IL-8, and MMP-3 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

-

Gene Expression Analysis:

-

Carefully remove the non-adherent PBMCs by gentle washing.

-

Lyse the adherent HSF and extract total RNA using a suitable kit.

-

Perform reverse transcription to generate cDNA.

-

Analyze the gene expression of IL6, IL8, MMP1, and MMP3 using quantitative real-time PCR (qRT-PCR). Normalize the expression to a housekeeping gene (e.g., GAPDH).

-

-

Data Presentation

The following tables summarize expected quantitative data based on published studies investigating the effects of IL-17 on synovial fibroblasts.

Table 1: Effect of IL-17 Modulator on Pro-inflammatory Cytokine Production in Co-culture Supernatants.

| Treatment Condition | IL-6 Concentration (pg/mL) | IL-8 Concentration (pg/mL) |

| HSF alone | Baseline | Baseline |